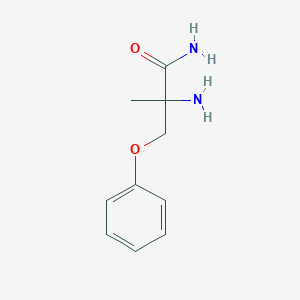

2-Amino-2-methyl-3-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-methyl-3-phenoxypropanamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a powder at room temperature .

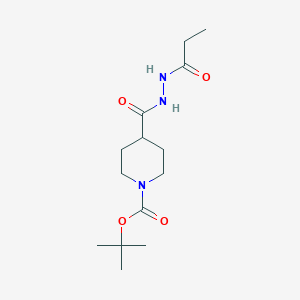

Molecular Structure Analysis

The InChI code for 2-Amino-2-methyl-3-phenoxypropanamide is 1S/C10H14N2O2/c1-10(12,9(11)13)7-14-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) .Physical And Chemical Properties Analysis

2-Amino-2-methyl-3-phenoxypropanamide is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Solubility Enhancement in CO2 Capture Systems

2-Amino-2-methyl-3-phenoxypropanamide: has been investigated for its potential use in carbon dioxide (CO2) capture processes. Researchers have explored its solubility properties in aqueous solutions, particularly in combination with other solvents. Understanding its behavior in CO2 absorption systems can contribute to more efficient and environmentally friendly carbon capture technologies .

Pharmaceutical Research and Drug Design

Given its structural features, this compound may serve as a building block for drug design. Medicinal chemists could explore modifications to its phenoxypropanamide moiety to create novel pharmaceutical agents. Computational studies and in vitro assays could help identify potential drug candidates targeting specific biological pathways .

Agrochemical Applications

Phenoxypropanamide derivatives have been investigated for their herbicidal and fungicidal properties. Researchers might explore the herbicidal potential of 2-Amino-2-methyl-3-phenoxypropanamide against specific weed species or its fungicidal activity against plant pathogens. Field trials and toxicity assessments would be essential for further evaluation .

Polymer Chemistry and Material Science

The amino and phenoxy groups in this compound make it interesting for polymer synthesis. Researchers could incorporate it into polymer chains to modify material properties, such as solubility, mechanical strength, or thermal stability. Potential applications include coatings, adhesives, or drug delivery systems .

Catalysis and Ligand Design

Organic ligands play a crucial role in catalysis. Scientists might explore the coordination chemistry of 2-Amino-2-methyl-3-phenoxypropanamide with transition metals. Its chelating ability could lead to the development of new catalysts for various chemical transformations .

Biological Studies and Enzyme Inhibition

Researchers could investigate the interaction of this compound with enzymes or biological receptors. Its phenoxy group might allow it to bind selectively to specific protein targets. In vitro assays could reveal its potential as an enzyme inhibitor or modulator .

Safety and Hazards

The safety information for 2-Amino-2-methyl-3-phenoxypropanamide includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin, eyes, or clothing .

Zukünftige Richtungen

While specific future directions for 2-Amino-2-methyl-3-phenoxypropanamide are not mentioned in the literature, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . This suggests that similar compounds could have potential applications in drug development.

Wirkmechanismus

Mode of Action

It is likely that it interacts with its targets in a way that modulates their function, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how 2-Amino-2-methyl-3-phenoxypropanamide interacts with its targets and exerts its effects .

Eigenschaften

IUPAC Name |

2-amino-2-methyl-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(12,9(11)13)7-14-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRREPKZVUAHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-methyl-3-phenoxypropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2437588.png)

![(Z)-3-(((2,4-dimethylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437596.png)

![4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2437599.png)

![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)

![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)